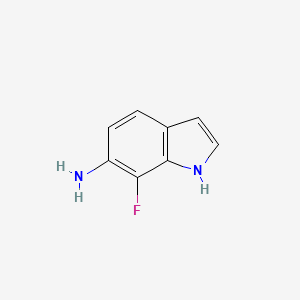

7-Fluoro-1H-indol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the indole ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another approach involves the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene .

Industrial Production Methods: Industrial production of 7-Fluoro-1H-indol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions and other advanced catalytic processes to introduce the fluorine atom and amine group efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

7-Fluoro-1H-indol-6-amine has demonstrated potent anticancer properties. For instance, studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. One study reported an IC50 value of approximately 0.095 µM against MCF-7 human breast cancer cells, showcasing its potential as a therapeutic agent with low toxicity to non-cancerous cells.

Neurotransmitter Modulation

The compound interacts with serotonin receptors (5-HT), suggesting its potential role in modulating mood and anxiety disorders. Its ability to influence neurotransmission pathways makes it a candidate for developing treatments for psychiatric conditions.

Antiviral and Anti-inflammatory Properties

Research indicates that this compound may inhibit viral replication and modulate inflammatory pathways. These properties could be beneficial in treating viral infections and conditions characterized by excessive inflammation.

Agrochemical Applications

Herbicide Development

this compound is utilized in the synthesis of methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)picolinate, a novel herbicide formulation. This compound is part of a crystalline form that enhances stability and efficacy in plant protection applications. The herbicide demonstrates improved action when combined with known safeners and adjuvants, making it valuable for agricultural use .

Biochemical Research

Site-Specific Incorporation into Proteins

In biochemical research, 7-fluoro-L-tryptophan (a derivative) has been incorporated into proteins using engineered aminoacyl-tRNA synthetases. This approach allows for the study of protein dynamics and interactions without the complications of multiple fluorinated residues, facilitating clearer analysis through techniques like NMR spectroscopy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|

| MCF-7 | 0.095 | Low |

Table 2: Agrochemical Formulations Involving this compound

| Compound Name | Application | Stability Improvement |

|---|---|---|

| Methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)picolinate | Herbicide | High |

Case Studies

Case Study: Anticancer Research

A recent study evaluated the effects of 7-Fluoro-1H-indol-6-amines on various cancer cell lines. The findings revealed significant inhibition of cell growth with minimal toxicity to healthy cells, highlighting its potential as a targeted cancer therapy.

Case Study: Agrochemical Efficacy

Field trials conducted with formulations containing methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)picolinate demonstrated effective weed control with enhanced crop safety compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biological processes and developing new drugs .

Comparison with Similar Compounds

Indole: The parent compound, which lacks the fluorine and amine groups.

5-Fluoro-1H-indole: A similar compound with the fluorine atom at the 5th position.

6-Amino-1H-indole: A compound with an amine group at the 6th position but no fluorine atom.

Uniqueness: 7-Fluoro-1H-indol-6-amine is unique due to the combined presence of both the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Biological Activity

7-Fluoro-1H-indol-6-amine is a fluorinated derivative of indole, a compound that has gained attention in medicinal chemistry due to its diverse biological activities. Indoles are a significant class of heterocyclic compounds found in various natural and synthetic products with pharmacological importance. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound can be synthesized through various methods, including the lithiation of indole precursors followed by fluorination. The introduction of the fluorine atom at the 7th position enhances the compound's stability and lipophilicity, making it an attractive scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various cellular processes.

- Enzyme Interaction : These compounds can inhibit enzymes involved in crucial metabolic pathways. For instance, they have been shown to affect enzymes related to nucleic acid synthesis and protein production.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound possesses significant biological activities:

Anticancer Activity

Studies have indicated that indole derivatives can exhibit potent anticancer properties. For example, 7-fluoro-substituted indoles have been evaluated as potential inhibitors of cancer cell proliferation. In vitro studies revealed that certain analogs demonstrated low toxicity in non-cancerous cells while effectively inhibiting cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer) with IC50 values in the nanomolar range .

Mechanistic Insights

The mechanism underlying the anticancer effects involves:

- Induction of Apoptosis : Compounds like this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Tubulin Polymerization Inhibition : Some studies suggest that these compounds can inhibit tubulin polymerization, which is critical for cancer cell division .

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its potential as an antiviral agent. Research into its use as a bioisostere for other indole derivatives has shown promise in inhibiting influenza virus replication . The incorporation of fluorine atoms has been found to enhance metabolic stability and reduce off-target effects, improving the therapeutic profile of these compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

7-fluoro-1H-indol-6-amine |

InChI |

InChI=1S/C8H7FN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H,10H2 |

InChI Key |

YQTFTNVAWPWNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.